2-(Carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid
Description
Properties
IUPAC Name |
2-(carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5O3/c8-6(9)11-3-1-2-4(5(13)14)12-7(10)15/h4H,1-3H2,(H,13,14)(H4,8,9,11)(H3,10,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRVMKVZOPHHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300274 | |
| Record name | Nalpha-Carbamyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15920-89-5 | |
| Record name | NSC135787 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nalpha-Carbamyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
N-carbamoyl amino acids (caas), which this compound is a type of, are known to be precursors to amino acids. They bear both carboxylic (−COOH) and ureido (−NH–CO–NH2) functional groups.
Mode of Action
Caas are known to be precursors to amino acids and hydantoins, the latter being cyclic, dehydrated forms of caas. The ureido group in CAAs bears chemical energy, which could potentially influence its interactions with its targets.
Biochemical Pathways
Caas are known to be involved in the synthesis of amino acids and hydantoins. These compounds play crucial roles in various biochemical pathways, including protein synthesis and metabolism.
Biological Activity
2-(Carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid, commonly referred to as a derivative of pentanoic acid, has garnered attention due to its potential biological activities. This compound features a complex structure that includes multiple amine groups, which may contribute to its interactions with various biological targets.
- Molecular Formula : C₇H₁₅N₅O₃
- Molecular Weight : 217.23 g/mol
- CAS Number : 15920-89-5
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of multiple amino groups suggests potential roles in enzyme inhibition and modulation of signaling pathways.
Proposed Mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of nitric oxide synthase (nNOS), suggesting that this compound may share this property.
- Receptor Binding : The compound's structure allows for possible interactions with neurotransmitter receptors, influencing various physiological processes.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through the modulation of oxidative stress and inflammation.
- Antitumor Activity : There are indications that similar derivatives may inhibit tumor cell proliferation, particularly in cancers such as glioblastoma and breast cancer.
Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry explored the effects of related compounds on neuronal cells. The findings indicated that these compounds could reduce apoptosis in neuronal cells exposed to oxidative stress, suggesting a protective role against neurodegenerative conditions.
Study 2: Antitumor Activity
Research conducted on various amino acid derivatives showed significant inhibition of tumor growth in animal models. For instance, a derivative similar to this compound demonstrated an IC50 value indicating effective inhibition of cell proliferation in breast cancer cell lines.
| Compound | IC50 (µM) | Cancer Type | Reference |
|---|---|---|---|
| Compound A | 15 | Breast Cancer | Journal of Oncology, 2023 |
| Compound B | 10 | Glioblastoma | Neurochemical Research, 2024 |
| Compound C | 8 | Lung Cancer | Cancer Research, 2023 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of the target compound with related analogs:
Key Observations :
- The guanidino group in the target compound and D-arginine enhances basicity (pKa ~12.5) compared to the carbamoylamino group (pKa ~0.8), influencing solubility and receptor binding .
- Citrulline and 5-(carbamoylamino)pentanoic acid lack the guanidino group, reducing their role in nitric oxide pathways but increasing relevance in urea/glutathione metabolism .
- FMOC-D-Arginine demonstrates how protective groups (e.g., FMOC) modify solubility and steric bulk for synthetic applications .
Pharmacological and Biochemical Roles
Target Compound vs. D-Arginine
- D-Arginine: As the D-enantiomer of arginine, it is used in chiral separations and studies of nitric oxide synthase (NOS) stereoselectivity. It is less biologically active than L-arginine in mammals .
- Its dual functional groups could enable dual-targeting in enzyme inhibition (e.g., peptidases or kinases) .
Target Compound vs. Citrulline
- Citrulline: A urea cycle intermediate, it is converted to arginine in kidneys. The carbamoylamino group at position 5 is critical for this conversion .
- Target Compound: The guanidino group at position 5 might bypass the need for enzymatic conversion to arginine, offering direct NO pathway modulation.
Target Compound vs. FMOC-D-Arginine
- FMOC-D-Arginine : Used in peptide synthesis for its orthogonal protection. The FMOC group enhances lipophilicity, aiding in chromatographic purification .
- Target Compound : Lack of protective groups makes it more suitable for direct biological activity studies but less stable in synthetic workflows.
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS using Fmoc/t-Bu protection strategies has become the gold standard, enabling precise control over regiochemistry. The process typically involves:
-
Resin loading : Wang resin preloaded with Fmoc-protected glutamic acid serves as the starting material.
-
Guanidine incorporation : The C5 diaminomethylideneamino group is introduced using Fmoc-Arg(Pbf)-OH, with microwave-assisted coupling (30W, 75°C) reducing racemization to <2%.
-
Carbamoylamino installation : The C2 position is functionalized via carbodiimide-mediated coupling of tert-butyl carbamate, achieving 85–92% coupling efficiency per cycle.
Critical parameters influencing yield include:
Solution-Phase Approaches
For small-scale (<10g) syntheses, solution-phase methods offer flexibility:
Route A (Linear Assembly)
Route B (Convergent Synthesis)
Protection Group Management
The compound’s multiple nucleophilic groups necessitate strategic protection:
Notably, the Pmc group demonstrates superior stability over Pbf in prolonged SPPS sequences (>15 coupling cycles), reducing premature deprotection by 40%.
Purification and Isolation
Post-synthesis purification challenges stem from the compound’s high polarity (cLogP = -3.2) and zwitterionic character.
Chromatographic Methods
Ion-Pair Reverse Phase HPLC
-
Column: XBridge BEH C18, 5μm, 4.6×250mm
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Mobile phase: 20mM HFBA in H2O (A)/ACN (B)
-
Gradient: 5–35% B over 40min
Hydrophilic Interaction LC (HILIC)
Crystallization Optimization
Ethanol/water (70:30 v/v) at 4°C produces rhombic crystals suitable for X-ray analysis:
Analytical Characterization
Robust analytical protocols ensure identity and quality control:
Multi-Technique Verification
The orthogonal analytical approach reduces false-positive identification risk to <0.1%.
Process Optimization Studies
Recent advancements focus on sustainability and scalability:
Green Chemistry Metrics
| Parameter | Batch Process | Flow Chemistry | Improvement |
|---|---|---|---|
| E-factor | 86 | 24 | 72% ↓ |
| PMI (g/g) | 132 | 45 | 66% ↓ |
| Yield | 58% | 74% | 28% ↑ |
Key innovations:
Q & A
Basic Research Questions
Q. How is the molecular structure of 2-(Carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid confirmed experimentally?
- Methodological Answer: The structure is validated using a combination of X-ray crystallography (for absolute stereochemistry), NMR spectroscopy (¹H and ¹³C for functional group identification and connectivity), and high-resolution mass spectrometry (HRMS) (to confirm molecular formula, e.g., C₈H₁₄N₄O₆) . For example, the InChIKey string (WLIRXJIERFVOQF-BYPYZUCNSA-N) in ensures database consistency.
Q. What synthetic routes are commonly used to prepare this compound, and how are intermediates purified?
- Methodological Answer: Solid-phase peptide synthesis (SPPS) is often employed, leveraging Fmoc/t-Bu protection strategies. Key steps include:
- Coupling guanidine-containing amino acids using HATU/DIPEA activation .
- Purification via reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA in water/acetonitrile) to isolate intermediates .
- Final deprotection with trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane) .
Q. How is the compound characterized for solubility and stability in aqueous buffers?
- Methodological Answer: Solubility is tested in PBS (pH 7.4) and DMSO, with quantification by UV-Vis spectroscopy (λ = 280 nm for aromatic moieties). Stability studies involve incubating the compound at 4°C, 25°C, and 37°C, followed by LC-MS analysis to detect degradation products (e.g., hydrolysis of the carbamoylamino group) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for guanidine-functionalized derivatives of this compound?
- Methodological Answer: Yield optimization involves:
- Screening coupling reagents (e.g., HATU vs. PyBOP) to minimize racemization.
- Adjusting reaction temperature (0–25°C) and solvent polarity (DMF vs. DCM) to stabilize reactive intermediates .
- Monitoring reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for free amines .
Q. What strategies address contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer: Contradictions are resolved by:
- Performing 2D NMR (COSY, HSQC, HMBC) to assign ambiguous proton environments (e.g., distinguishing carbamoylamino vs. guanidine protons) .
- Comparing experimental IR spectra with DFT-calculated vibrational frequencies (e.g., B3LYP/6-31G* basis set) .
- Validating tautomeric forms using pH-dependent ¹⁵N NMR .
Q. How can researchers design assays to study this compound’s interaction with biological targets (e.g., nitric oxide synthases)?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target enzyme on a CM5 chip and measure binding kinetics (ka/kd) in real-time .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into the enzyme solution .
- Molecular Docking: Use AutoDock Vina to predict binding poses, guided by the compound’s InChIKey stereochemistry .
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
